molecular formula C15H10O4 B075830 3,4'-Dihydroxyflavone CAS No. 14919-49-4

3,4'-Dihydroxyflavone

Numéro de catalogue: B075830
Numéro CAS: 14919-49-4
Poids moléculaire: 254.24 g/mol
Clé InChI: GPGOCTLAUAHUQO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4’-Dihydroxyflavone (3,4’-DHF) is a flavonoid characterized by hydroxyl (-OH) groups at the 3-position of the A ring and the 4’-position of the B ring in its diphenylpropane (C6C3C6) skeleton. This substitution pattern confers unique biological activities, including anti-inflammatory, antiviral, anti-adipogenic, and anti-apoptotic properties . Its mechanism of action often involves modulation of key pathways such as NF-κB inhibition, ROS regulation, and direct targeting of viral enzymes like neuraminidase .

Méthodes De Préparation

Classical Synthetic Approaches to Flavone Derivatives

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation remains a cornerstone in flavonoid synthesis. This method involves the base-catalyzed aldol condensation between a 2-hydroxyacetophenone derivative and a substituted benzaldehyde. For 3,4'-Dihydroxyflavone, the reaction typically proceeds as follows:

  • Reaction Setup :

    • Starting Materials : 2,4-Dihydroxyacetophenone and 4-hydroxybenzaldehyde.

    • Base Catalyst : Aqueous sodium hydroxide or potassium hydroxide.

    • Solvent : Ethanol or solvent-free conditions under mechanical trituration .

  • Mechanism :
    The base deprotonates the acetophenone’s α-hydrogen, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields a chalcone intermediate, which undergoes oxidative cyclization to form the flavone skeleton.

  • Optimization :

    • Solvent-Free Trituration : Reduces environmental impact and improves reaction kinetics by minimizing side reactions .

    • Oxidative Cyclization : Iodine in dimethyl sulfoxide (DMSO) facilitates dehydrogenation and ring closure, achieving yields up to 72% .

Table 1: Claisen-Schmidt Condensation Parameters for this compound

ParameterValue/Description
Temperature80–100°C
Reaction Time4–6 hours
Yield65–72%
ByproductsUncyclized chalcones, dimeric adducts

Baker-Venkatraman Rearrangement

This method involves the rearrangement of benzoyl esters derived from 2-hydroxyacetophenones.

  • Steps :

    • Esterification : 2,4-Dihydroxyacetophenone reacts with benzoyl chloride to form a benzoyl ester.

    • Base-Mediated Rearrangement : Treatment with pyridine or potassium hydroxide induces a-sigmatropic shift, producing a 1,3-diketone intermediate.

    • Cyclization : Acidic conditions (e.g., H2SO4) promote diketone cyclization into the flavone structure .

  • Challenges :

    • Low regioselectivity due to competing hydroxyl group reactivity.

    • Requires stringent anhydrous conditions to prevent hydrolysis.

Table 2: Baker-Venkatraman Rearrangement Efficiency

ConditionOutcome
CatalystPyridine/KOH
Cyclization AgentH2SO4 (conc.)
Overall Yield50–58%
Purity (HPLC)≥90%

Modern Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and improves yields by enabling uniform heating.

  • Protocol :

    • Chalcone precursors (synthesized via Claisen-Schmidt) are subjected to microwave irradiation (300 W, 120°C) in DMSO-I2.

    • Cyclization completes within 15–20 minutes, compared to 2–4 hours conventionally .

  • Advantages :

    • Energy Efficiency : 60–70% reduction in energy consumption.

    • Yield Improvement : Up to 78% isolated yield due to reduced thermal degradation.

Solid-Supported Catalysis

Silica gel-supported indium halides (e.g., InBr3/SiO2) offer recyclable and efficient catalysis for chalcone cyclization.

  • Procedure :

    • 2'-Hydroxychalcone (1 mmol) and InBr3/SiO2 (15 mol%) are heated at 80°C under solvent-free conditions.

    • Reaction completes in 1.5 hours, yielding 85–90% flavone .

  • Sustainability Metrics :

    • Catalyst Reusability : ≥5 cycles without significant activity loss.

    • E-Factor : 0.8 (superior to homogeneous catalysts).

Mechanistic Insights and Byproduct Analysis

Oxidative Cyclization Pathways

Iodine-DMSO systems operate via a two-step mechanism:

  • Iodine Activation : I2 generates hypoiodous acid (HOI), abstracting hydrogen from the chalcone’s α-position.

  • Cyclization : Concomitant dehydrogenation forms the flavone’s double bond .

Byproducts :

  • Dihydroflavonols : From incomplete dehydrogenation.

  • Iodinated Adducts : Mitigated by post-reaction sodium thiosulfate washes.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DMF, DMSO) accelerate cyclization by stabilizing transition states. Conversely, ethanol increases chalcone solubility but slows dehydrogenation.

Table 3: Solvent Impact on this compound Synthesis

SolventCyclization Time (h)Yield (%)
DMSO1.578
Ethanol4.065
Solvent-Free2.072

Industrial-Scale Production Challenges

Biotechnological Approaches

Genetically engineered Saccharomyces cerevisiae strains expressing flavonoid biosynthetic enzymes offer a sustainable alternative.

  • Fermentation Parameters :

    • Substrate : Glucose (20 g/L), phenylalanine (precursor).

    • Yield : 1.2 g/L this compound after 72 hours .

  • Limitations :

    • Downstream purification complexities.

    • High capital costs for bioreactor setup.

Continuous Flow Chemistry

Microreactor systems enable precise control over residence time and temperature, enhancing reproducibility.

  • Case Study :

    • Reactors : Two-step system (chalcone synthesis → cyclization).

    • Output : 95% conversion at 0.5 kg/day capacity .

Analytical Validation of Synthetic Products

Chromatographic Purity Assessment

  • HPLC Conditions : C18 column, acetonitrile/water gradient (0.1% formic acid), UV detection at 280 nm.

  • Acceptance Criteria : ≥95% purity for pharmacological studies .

Structural Elucidation Techniques

  • NMR Spectroscopy : ¹H NMR (DMSO-d6): δ 6.82 (s, H-3), 7.45–7.89 (aromatic protons).

  • HRMS : [M+H]+ m/z 255.0654 (calculated for C15H11O4).

Analyse Des Réactions Chimiques

Types of Reactions: 3,4’-Dihydroxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted flavones .

Applications De Recherche Scientifique

Regulation of Adipogenesis

Mechanism of Action:
Research indicates that 3,4'-DHF exhibits anti-adipogenic properties by modulating reactive oxygen species (ROS) and kinase signaling pathways. A study demonstrated that treatment with 3,4'-DHF resulted in decreased expression of adipogenic markers and lipid deposition in murine 3T3-L1 pre-adipocytes and equine adipose-derived stromal cells (eADSCs) . The compound's ability to regulate ROS generation plays a critical role in suppressing adipogenesis while promoting osteogenesis.

Potential Applications:

  • Obesity Management: Given its effects on fat cell differentiation, 3,4'-DHF may offer therapeutic options for obesity-related complications such as type II diabetes and cardiovascular diseases.
  • Regenerative Medicine: The modulation of adipogenesis suggests potential applications in regenerative medicine and animal health care .

Anti-Inflammatory Effects

Research Findings:
3,4'-DHF has been shown to mitigate inflammatory responses by inhibiting the interaction between lipopolysaccharides (LPS) and the TLR4/MD2 complex. This inhibition leads to a reduction in pro-inflammatory cytokine production . Another study highlighted its effectiveness in reducing NF-κB activation in LPS-stimulated BV2 cells, indicating its potential as an anti-inflammatory agent .

Clinical Relevance:

  • Chronic Inflammatory Diseases: The anti-inflammatory properties of 3,4'-DHF may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and neurodegenerative diseases.

Antiviral Activity

Efficacy Against Influenza:
Research has demonstrated that 3,4'-DHF possesses antiviral activity against the influenza A virus (H1N1). It has been shown to inhibit viral replication effectively . The structure-activity relationship suggests that the presence of hydroxyl groups enhances its antiviral properties.

Implications for Treatment:

  • Viral Infections: The antiviral potential of 3,4'-DHF positions it as a candidate for further development in antiviral therapies.

Neuroprotective Properties

Mechanisms of Neuroprotection:
3,4'-DHF has been studied for its neuroprotective effects, particularly in models of neuroinflammation and neurodegeneration. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells . Additionally, it has shown promise in enhancing memory consolidation and emotional learning in animal models .

Potential Applications:

  • Cognitive Disorders: Given its neuroprotective effects, 3,4'-DHF may be useful in developing treatments for cognitive impairments associated with Alzheimer's disease and other neurodegenerative disorders.

Summary Table of Applications

Application AreaMechanismPotential Therapeutic Uses
Adipogenesis RegulationModulates ROS and signalingObesity management, regenerative medicine
Anti-Inflammatory EffectsInhibits LPS/TLR4 interactionChronic inflammatory diseases
Antiviral ActivityInhibits influenza replicationTreatment for viral infections
NeuroprotectionCrosses blood-brain barrierCognitive disorders (e.g., Alzheimer's disease)

Comparaison Avec Des Composés Similaires

The biological activity of flavonoids is highly dependent on hydroxyl (-OH) substitution patterns. Below, 3,4’-DHF is compared to structurally related flavones, emphasizing structure-activity relationships (SAR).

Anti-Inflammatory Activity

  • 3,4’-DHF : Inhibits NF-κB transcriptional activity and prevents p65 nuclear translocation in BV2 microglial cells, reducing proinflammatory cytokine release (e.g., LPS-stimulated TNF-α and IL-6) .
  • 5,7-Dihydroxyflavone (Chrysin) : Lacks the 4’-OH on the B ring, resulting in weaker NF-κB inhibition compared to 3,4’-DHF .

Key Insight : The 4’-OH on the B ring in 3,4’-DHF is critical for NF-κB pathway inhibition, while A-ring substitutions (e.g., 5,7-OH) are less effective .

Antiviral Activity

  • 3,4’-DHF :
    • Inhibits influenza A virus replication by targeting hemagglutinin (HA) and neuraminidase (NA), reducing viral titers in mice lungs to 5.25 log₁₀ EID₅₀/mL (vs. 7.5 log₁₀ in PBS controls) .
    • Outperforms Tamiflu (oseltamivir) in reducing viral load and improving survival rates (70% vs. 100% for Tamiflu) .
  • 3,2’-Dihydroxyflavone (3,2’-DHF) : Less effective than 3,4’-DHF, with lung viral titers of 5.75 log₁₀ EID₅₀/mL .
  • 3-Hydroxyflavone (3-HF) : Lacks the 4’-OH group, showing minimal antiviral activity .

Key Insight : The 4’-OH on the B ring enhances binding to viral enzymes, making 3,4’-DHF a potent antiviral agent .

Antioxidant and Pro-/Anti-Apoptotic Effects

  • 3,4’-DHF: Acts as an anti-apoptotic agent in keratinocytes by modulating ROS and kinase signaling . Reduces intracellular ROS levels by 40–60% in adipogenesis models .
  • 3,6-Dihydroxyflavone (3,6-DHF): Pro-apoptotic in cancer cells via caspase activation and PARP cleavage . Antioxidant activity is enhanced when combined with gold nanoparticles (e.g., 1.5-fold increase in radical scavenging) .
  • 3,5-Dihydroxy-4’,7-dimethoxyflavone : Methoxy (-OCH₃) groups at 4’ and 7 positions reduce antioxidant efficacy compared to hydroxylated analogs .

Key Insight : Hydroxyl position dictates apoptotic outcomes: 3,4’-DHF (anti-apoptotic) vs. 3,6-DHF (pro-apoptotic). Methoxylation generally diminishes activity .

Metabolic Stability and Glucuronidation

  • 3,4’-DHF : Undergoes glucuronidation primarily at the 3-OH (A ring) in human liver microsomes, with moderate metabolic stability .
  • 3,7-DHF : Higher glucuronidation rates at the 7-OH (A ring), leading to faster clearance .
  • 3,5-Dihydroxyflavone (3,5-DHF) : Rapid metabolism due to adjacent hydroxyl groups on the A ring .

Data Tables

Table 2: Metabolic Stability of Dihydroxyflavones

Compound Primary Glucuronidation Site Metabolic Stability References
3,4’-DHF 3-OH (A ring) Moderate
3,7-DHF 7-OH (A ring) Low
3,5-DHF 3-OH (A ring) Low

Activité Biologique

3,4'-Dihydroxyflavone (3,4'-DHF) is a naturally occurring flavonoid that has garnered attention for its diverse biological activities. This article synthesizes current research findings on the compound's effects, including its anti-inflammatory, anti-neuropathic, and antiviral properties. We will also present relevant case studies and data tables to illustrate the compound's potential therapeutic applications.

Chemical Structure and Properties

3,4'-DHF is characterized by two hydroxyl groups located at the 3 and 4' positions of the flavone backbone. This specific hydroxylation pattern is believed to play a critical role in its biological activities.

1. Anti-Adipogenic Effects

Research has demonstrated that 3,4'-DHF significantly inhibits adipogenesis in murine 3T3-L1 pre-adipocytes and equine adipose-derived stromal cells (eADSCs). Key findings include:

  • Mechanism : The compound modulates reactive oxygen species (ROS) levels and gene expression related to ROS regulation, leading to decreased lipid deposition and adipogenic marker expression.
  • Implications : These effects suggest potential applications in obesity management and regenerative medicine for both humans and animals .

2. Anti-Neuropathic Effects

A study on paclitaxel-induced peripheral neuropathy revealed that 3,4'-DHF exhibits significant anti-neuropathic properties:

  • Behavioral Tests : The compound reduced mechanical allodynia and cold allodynia in treated mice.
  • Mechanisms : Involvement of K_ATP channels, adenosine A3 receptors, and GABA_A receptors was noted, indicating a multifaceted approach to pain management comparable to established treatments like gabapentin .

3. Antiviral Activity

3,4'-DHF has shown promising antiviral effects against influenza A virus:

  • Study Findings : In vitro studies indicated that 3,4'-DHF inhibited viral neuraminidase activity and reduced viral load in infected mice.
  • Potential Applications : The compound's ability to diminish influenza virus titers suggests its utility as a natural antiviral agent .

4. Anti-Inflammatory Properties

The compound exhibits significant anti-inflammatory effects:

  • Mechanism of Action : It suppresses pro-inflammatory cytokines such as TNF-alpha and IL-6 by inhibiting the MAPK and NF-κB signaling pathways.
  • Research Implications : These findings position 3,4'-DHF as a potential therapeutic candidate for neuroinflammatory diseases .

Data Tables

Activity TypeStudy ReferenceKey Findings
Anti-Adipogenic Decreased lipid accumulation in adipocytes; modulation of ROS pathways.
Anti-Neuropathic Reduced mechanical/cold allodynia; involvement of multiple receptor pathways.
Antiviral Inhibition of influenza virus replication; decreased viral titers in vivo.
Anti-Inflammatory Suppression of inflammatory cytokines; inhibition of MAPK/NF-κB pathways.

Case Studies

  • Adipogenesis Regulation :
    • A study found that treatment with 3,4'-DHF led to a significant reduction in adipogenic markers in eADSCs. This suggests its potential role in managing obesity-related complications.
  • Neuropathic Pain Management :
    • In a model of chemotherapy-induced peripheral neuropathy, mice treated with 3,4'-DHF exhibited reduced pain responses compared to control groups, highlighting its potential as an analgesic agent.
  • Influenza Treatment :
    • Mice infected with H1N1 showed improved outcomes when administered 3,4'-DHF, indicating its efficacy as an antiviral agent.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and solubility profiles for 3,4'-Dihydroxyflavone in experimental settings?

this compound should be stored desiccated at -20°C to prevent degradation, as it is sensitive to humidity and temperature fluctuations . For solubility, it dissolves well in polar aprotic solvents like DMSO (20 mg/mL, 78.67 mM), chloroform, and acetone. Lower concentrations (<10 mM) are recommended for cellular assays to avoid solvent toxicity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Researchers must wear tightly sealed goggles , impermeable gloves, and protective clothing to avoid skin/eye contact. Local exhaust ventilation is advised during weighing or dilution. Emergency showers/eye wash stations should be accessible. Note that safety data sheets (SDS) classify it as non-hazardous under CE N°1272/2008, but precautions are still mandatory due to limited toxicity data .

Q. How can researchers validate the antioxidant activity of this compound in vitro?

Standard methods include:

  • ROS Scavenging Assays : Measure intracellular ROS reduction using fluorescent probes (e.g., DCFH-DA) in cell lines like bovine embryos, where this compound reduced ROS by 40–60% .
  • Antiapoptotic Activity : Quantify apoptotic markers (e.g., caspase-3 activation) via flow cytometry or Western blotting .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound's antiviral efficacy against influenza A virus?

  • In Vitro Models : Use neuraminidase inhibition assays and plaque reduction tests with MDCK cells infected with H1N1 (e.g., A/PR/8/34). IC₅₀ values for this compound are comparable to Tamiflu (oseltamivir) .
  • In Vivo Models : Administer 1 mg/kg/day orally to influenza-infected mice for 5 days. Monitor viral titers (via qRT-PCR), survival rates, and lung pathology. In studies, this compound reduced lung viral loads from 7.5 log₁₀ EID₅₀/mL (control) to 5.25 log₁₀ EID₅₀/mL .

Q. How can structural modifications of this compound enhance its bioactivity?

The position of hydroxyl groups critically influences antiviral and antioxidant effects. For example:

  • 3',4'-Dihydroxy Configuration : Maximizes neuraminidase inhibition and ROS scavenging due to optimal hydrogen bonding with viral/enzyme targets .
  • Methoxy Substitutions : Derivatives like 3,5-dihydroxy-4',7-dimethoxyflavone (CAS 15486-33-6) show altered solubility and reduced cytotoxicity, enabling higher dosing in vivo .

Q. How should researchers address contradictory data on this compound's efficacy compared to Tamiflu?

  • Dose-Response Analysis : Compare survival rates at varying doses. In one study, Tamiflu achieved 100% survival, while this compound reached 70% at 1 mg/kg .
  • Mechanistic Redundancy : Tamiflu targets neuraminidase, while this compound also inhibits viral adsorption and mRNA synthesis. Use dual-action assays to resolve discrepancies .

Q. What methodologies are recommended for studying this compound's anti-inflammatory effects in neurological models?

  • BV2 Microglia Assays : Treat LPS-activated microglia with 10–50 µM this compound and measure TNF-α/IL-6 suppression via ELISA .
  • In Vivo Neuroinflammation Models : Administer orally to mice with induced neuroinflammation and quantify glial activation (e.g., Iba1 staining) .

Q. Methodological Notes

  • Quality Control : Validate compound purity via HPLC (>98%) and NMR before use .
  • In Vivo Formulation : Prepare stock solutions in 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O to ensure stability and bioavailability .

Propriétés

IUPAC Name

3-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-7-5-9(6-8-10)15-14(18)13(17)11-3-1-2-4-12(11)19-15/h1-8,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGOCTLAUAHUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350967
Record name 3,4'-DIHYDROXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14919-49-4
Record name 3,4'-DIHYDROXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4'-Dihydroxyflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.